molecular formula C17H14O5 B5684157 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one

2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one

Cat. No. B5684157
M. Wt: 298.29 g/mol
InChI Key: XKHRVIACZOQQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, also known as DHCMT, is a synthetic compound that belongs to the class of flavonoids. It is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol, a hormone that regulates various physiological processes in the body. DHCMT has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

Mechanism of Action

2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one acts as a competitive inhibitor of 11β-HSD1, which catalyzes the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one reduces the production of cortisol and promotes the conversion of cortisone to its inactive form. This results in a decrease in cortisol levels and improved metabolic function.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can improve insulin sensitivity, reduce lipid accumulation, and enhance glucose uptake in adipocytes. In vivo studies have demonstrated that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can reduce body weight, improve glucose tolerance, and enhance insulin sensitivity in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has several advantages as a research tool for studying metabolic disorders. It is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of cortisol in metabolic function. However, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous compounds in the body. Additionally, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.

Future Directions

There are several potential future directions for research on 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1 with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, research on the safety and efficacy of 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one in humans is needed to fully evaluate its potential as a therapeutic agent for metabolic disorders.

Synthesis Methods

2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with malonic acid and subsequent cyclization with potassium hydroxide. The final product is obtained through the addition of hydroxylamine hydrochloride and acetic anhydride.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. In vitro studies have shown that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels are associated with various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. By inhibiting 11β-HSD1, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can reduce cortisol levels and improve metabolic function.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-10-7-8-13(21-2)12(9-10)17-16(19)15(18)11-5-3-4-6-14(11)22-17/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHRVIACZOQQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one

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